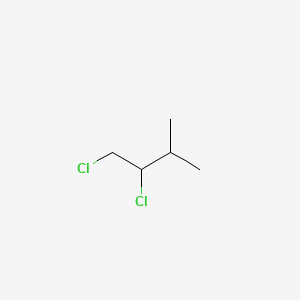

1,2-Dichloro-3-methylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

600-10-2 |

|---|---|

Molecular Formula |

C5H10Cl2 |

Molecular Weight |

141.04 g/mol |

IUPAC Name |

1,2-dichloro-3-methylbutane |

InChI |

InChI=1S/C5H10Cl2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 |

InChI Key |

FZGIQPIBNIFFDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Core Chemical Identity and Physical Characteristics

An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-3-methylbutane

This guide offers a comprehensive technical examination of this compound, a vicinal dichlorinated hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior, synthesis, and handling. We will explore its structural properties, spectroscopic signature, core reactivity, and the practical methodologies required for its synthesis and subsequent reactions, ensuring a self-validating system of scientific integrity.

This compound is a halogenated alkane characterized by two chlorine atoms on adjacent (vicinal) carbons.[1][2] Its structure, featuring an isopropyl group, influences its reactivity, particularly in elimination reactions. A summary of its fundamental properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 600-10-2 | NIST[4], PubChem[3] |

| Molecular Formula | C₅H₁₀Cl₂ | NIST[4], PubChem[3] |

| Molecular Weight | 141.04 g/mol | Pharmaffiliates[5], ECHEMI[6] |

| Boiling Point | 144 °C (417.15 K) | Stenutz[7], NIST[8] |

| Density | 1.092 g/mL | Stenutz[7] |

| Canonical SMILES | CC(C)C(CCl)Cl | PubChem[3] |

| InChIKey | FZGIQPIBNIFFDG-UHFFFAOYSA-N | NIST[4], PubChem[3] |

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The asymmetry of the molecule results in a distinct spectral fingerprint.

-

¹³C NMR Spectroscopy : Due to the lack of internal symmetry, all five carbon atoms in the molecule are chemically distinct and should produce five unique signals in a ¹³C NMR spectrum.[3][9]

-

¹H NMR Spectroscopy : The proton NMR spectrum is predicted to be complex. The presence of a chiral center at C2 results in the diastereotopicity of the protons on the adjacent CH₂Cl group and the methyls of the isopropyl group. This leads to more complex splitting patterns than simple first-order analysis might suggest.

-

Mass Spectrometry : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak will appear as a cluster at m/z 140 (for ³⁵Cl₂), 142 (for ³⁵Cl³⁷Cl), and 144 (for ³⁷Cl₂), with relative intensities of approximately 9:6:1. Common fragmentation pathways for alkyl halides include the loss of a chlorine radical (M-35/37) and the loss of hydrogen chloride (M-36).

-

Gas Chromatography : The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been determined for this compound on a non-polar column. Values of 838 at 50°C and 843 at 70°C are reported.[3][10]

Synthesis and Chemical Reactivity

The chemical behavior of this compound is dominated by the presence of two vicinal chlorine atoms, making it a prime substrate for elimination reactions.

Synthesis via Electrophilic Addition

The most direct and common synthesis route for vicinal dihalides is the electrophilic addition of a halogen across an alkene double bond.[1][2] In this case, this compound is synthesized by the reaction of gaseous chlorine with 3-methyl-1-butene, typically in an inert solvent like dichloromethane to prevent the participation of the solvent in the reaction.[11] The reaction proceeds through a cyclic chloronium ion intermediate, which results in the anti-addition of the two chlorine atoms.[12]

Caption: Synthesis of this compound.

Core Reactivity: Dehydrohalogenation

This compound readily undergoes elimination reactions when treated with a strong base, a process known as dehydrohalogenation.[13] This E2 (elimination, bimolecular) reaction involves the removal of a proton and a chlorine atom from adjacent carbons to form an alkene.[11] Given the structure of this compound, the initial elimination can produce two primary products: 1-chloro-3-methyl-1-butene or 2-chloro-3-methyl-1-butene. Further treatment with a strong base can induce a second dehydrohalogenation, potentially leading to the formation of 3-methyl-1,2-butadiene (an allene) or 3-methyl-1-butyne.[11][14]

Caption: Dehydrohalogenation pathways.

Experimental Protocols

The following protocols are provided as exemplary methodologies. All work with chlorinated hydrocarbons should be performed in a certified chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Chlorination of 3-methyl-1-butene

-

Objective : To synthesize this compound.

-

Causality : This protocol utilizes the reliable electrophilic addition mechanism. Dichloromethane is chosen as an inert solvent to maximize the yield of the desired vicinal dichloride. The reaction is run at a low temperature to control the exothermicity and minimize side reactions.

-

Methodology :

-

Dissolve 3-methyl-1-butene (1.0 eq) in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0°C using an ice bath.

-

Bubble chlorine gas (Cl₂) (approx. 1.0-1.1 eq) slowly through the stirred solution. Monitor the reaction progress by observing the disappearance of the yellow-green chlorine color.

-

Once the reaction is complete, cease the chlorine flow and allow the mixture to warm to room temperature.

-

Quench the reaction by washing the organic layer with a 10% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product via fractional distillation to obtain pure this compound.

-

Protocol 2: Dehydrohalogenation to Chloroalkenes

-

Objective : To generate chloroalkene products from this compound.

-

Causality : This protocol employs a strong base (potassium hydroxide) in an alcoholic solvent to promote the E2 elimination pathway. Heating the reaction mixture provides the necessary activation energy for the elimination to occur.[15]

-

Methodology :

-

Prepare a solution of potassium hydroxide (2.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add this compound (1.0 eq) to the ethanolic KOH solution.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using gas chromatography or TLC.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of chloroalkenes.

-

Further purification and separation of isomers can be achieved by preparative gas chromatography or careful fractional distillation.

-

Safety, Handling, and Storage

As a chlorinated hydrocarbon, this compound requires careful handling to minimize exposure and risk.[16]

-

Handling : All manipulations should be conducted within a well-ventilated chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.[19] Avoid inhalation of vapors and direct contact with skin and eyes.[17]

-

Hazards : Chlorinated hydrocarbons can cause irritation to the skin, eyes, and respiratory system.[16] Long-term exposure to this class of compounds may pose additional health risks, and they should be handled as potentially toxic.[20] The substance may be flammable; keep away from heat, sparks, and open flames.[17][18]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases. Ensure the storage area is segregated from ignition sources.[18]

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wiley. (n.d.). 1,2-Dichloro-3-methyl-butane. SpectraBase. Retrieved from [Link]

-

Agilent Technologies. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

JoVE. (2025). Preparation of Alkynes: Dehydrohalogenation. Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Dihalides. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-3-methylbutane. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound - Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

Britannica. (2026). Vicinal dihalide. In Encyclopædia Britannica. Retrieved from [Link]

-

Quora. (2017). What are vicinal dihalides?. Retrieved from [Link]

-

Korovina, N. (2020). Electrophilic addition reactions - vicinal dihalide and halohydrin formation. YouTube. Retrieved from [Link]

-

Chem Service. (2014). SAFETY DATA SHEET - Chlorinated Hydrocarbons Mixture-8121. Retrieved from [Link]

-

EPA Victoria. (2025). Chlorinated hydrocarbons (CHCs). Retrieved from [Link]

-

Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

-

McGraw Hill. (n.d.). CHLORINATED HYDROCARBON PESTICIDES. AccessMedicine. Retrieved from [Link]

-

CHEM 253 Winter 2003 Experiment #3 Dehydrohalogenation of 1-chloro-2-methylbutane. (n.d.). Retrieved from [Link]

Sources

- 1. Vicinal dihalide | chemical compound | Britannica [britannica.com]

- 2. quora.com [quora.com]

- 3. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. This compound [stenutz.eu]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www2.latech.edu [www2.latech.edu]

- 16. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]

- 17. agilent.com [agilent.com]

- 18. cdn.chemservice.com [cdn.chemservice.com]

- 19. CCOHS: Chlorine [ccohs.ca]

- 20. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

An In-Depth Technical Guide to 1,2-Dichloro-3-methylbutane (CAS 600-10-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-3-methylbutane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1] As a vicinal dichloride, its chemical behavior is characterized by the presence of two chlorine atoms on adjacent carbon atoms. This structural feature imparts a unique reactivity profile, making it a potentially useful, albeit not widely documented, building block in organic synthesis. This guide provides a comprehensive technical overview of its synthesis, predicted spectroscopic characteristics, expected reactivity, and essential safety protocols. While specific, peer-reviewed experimental data for this compound is limited in readily available literature, this document will leverage established principles of organic chemistry to provide a robust framework for its study and application.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are a combination of experimental and computationally predicted data.

| Property | Value | Source(s) |

| CAS Number | 600-10-2 | [1] |

| Molecular Formula | C₅H₁₀Cl₂ | [1] |

| Molecular Weight | 141.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 416.65 K (143.5 °C) | [2] |

| Density | 1.092 g/cm³ (predicted) |

Synthesis and Mechanistic Considerations

The most direct and logical laboratory-scale synthesis of this compound is the electrophilic addition of chlorine (Cl₂) to 3-methyl-1-butene.[3] This reaction is a classic example of halogenation of an alkene.

Reaction Mechanism: Electrophilic Addition

The addition of chlorine to an alkene proceeds through a multi-step mechanism involving a cyclic chloronium ion intermediate. This mechanism dictates the stereochemical outcome of the reaction.[4]

Caption: Predicted mass spectral fragmentation pathways.

Reactivity and Synthetic Potential

The two chlorine atoms in this compound are on a primary and a secondary carbon, which will influence their relative reactivity in substitution and elimination reactions.

Nucleophilic Substitution

This compound can undergo nucleophilic substitution at both C1 and C2. The SN2 mechanism is likely to be favored at the primary C1, while the secondary C2 could react via either SN1 or SN2 mechanisms depending on the nucleophile and reaction conditions. [5]With strong, unhindered nucleophiles, substitution at C1 would be expected to be faster. With weaker nucleophiles and polar protic solvents, an SN1 pathway at C2 becomes more plausible.

Representative Protocol: Substitution with an Amine Nucleophile

Disclaimer: This is a general procedure and would require optimization.

-

In a sealed tube, dissolve this compound and a large excess of ammonia (or a primary/secondary amine) in a suitable solvent like ethanol. [6]2. Heat the mixture for several hours. The reaction progress can be monitored by GC-MS.

-

After cooling, the reaction mixture can be worked up by partitioning between an organic solvent and water. The product amine can be isolated from the organic layer. Note: Multiple substitutions can occur, leading to a mixture of products. [7]

Elimination Reactions (Dehydrohalogenation)

Treatment with a strong base can induce the elimination of HCl to form alkenes. The regioselectivity of this reaction is dependent on the steric bulk of the base.

-

Zaitsev's Rule: With a small, strong base like sodium ethoxide, the more substituted (and more stable) alkene is generally the major product.

-

Hofmann's Rule: With a bulky base like potassium tert-butoxide, the less sterically hindered proton is removed, leading to the formation of the less substituted alkene as the major product.

The NIST Chemistry WebBook documents the gas-phase dehydrohalogenation of this compound to 1-chloro-3-methyl-2-butene and HCl, with an enthalpy of reaction of 62.3 ± 4.6 kJ/mol. [2]

Potential Applications in Synthesis

While no specific applications of this compound in drug synthesis are documented in the searched literature, its structure suggests potential as a C5 building block. The two chlorine atoms provide handles for further functionalization. For instance, it could be used in the synthesis of heterocyclic compounds through reactions with dinucleophiles. The ability to perform sequential and selective substitution or elimination reactions could make it a versatile intermediate in the construction of more complex molecular scaffolds.

Safety and Handling

This compound should be handled with the precautions appropriate for a volatile, chlorinated hydrocarbon.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. [8]* Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. [9] * Hand Protection: Use appropriate chemical-resistant gloves. Nitrile gloves may not provide sufficient protection for prolonged contact; consult glove manufacturer's resistance charts. [9] * Body Protection: A lab coat and closed-toe shoes are required. [10]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and incompatible materials.

-

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [11]

Conclusion

This compound is a vicinal dichloride whose synthesis and reactivity can be largely understood through fundamental principles of organic chemistry. While specific, detailed experimental data for this compound is not abundant in the literature, this guide provides a solid foundation for its synthesis via alkene chlorination, predicts its key spectroscopic features, and outlines its expected behavior in common organic reactions. For researchers and scientists, this compound represents a potentially useful, if under-explored, C5 building block. As with all chemicals, it must be handled with appropriate safety precautions in a laboratory setting.

References

-

Brainly. (2023, April 9). The reaction between 3-methyl-1-butene and \text{Cl}_2 gas would be expected to be: A. Addition. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dichloro-3-methyl-butane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136399, this compound. Retrieved from [Link]

-

NIST. (n.d.). trans-1-Chloro-3-methyl-1-butene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (2022, May). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). EP0010855A1 - Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene.

-

Centers for Disease Control and Prevention. (2006). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

-

Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

-

Brainly. (2023, April 9). The reaction between 3-methyl-1-butene and \text{Cl}_2 gas would be expected to be: A. Addition. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Lab Safety - Organic Chemistry. Retrieved from [Link]

-

Clark, J. (2022, May). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129923964, 1,2-Dichloro-3-methylcyclobutane. Retrieved from [Link]

-

LibreTexts. (2023, October 29). Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (2022, May). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

-

Pearson. (2024, April 28). What stereoisomers are obtained when (S)-3-methyl-1-pentene reacts with Cl 2 . Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2). Retrieved from [Link]

-

LibreTexts. (2023, October 29). Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. Retrieved from [Link]

-

Senior Chemistry @ Saints. (n.d.). Chapter 05 – Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,3-DICHLORO-3-METHYLBUTANE. Retrieved from [Link]

-

Chegg. (2021, May 5). Solved: Find the product on the right that would result if | Chegg.com. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]

-

Chegg. (2022, March 29). Solved The reaction between 3-methyl-1-butene and Cl2 gas | Chegg.com. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Allen. (n.d.). 2,2-Dechloro-3-methyl butane on hydrolysis forms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13352737, 1,2-Dichloro-3,3-dimethylbutane. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69358, 1,3-Dichloro-3-methylbutane. Retrieved from [Link]

Sources

- 1. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. brainly.com [brainly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. research.columbia.edu [research.columbia.edu]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cdc.gov [cdc.gov]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physical properties of 1,2-dichloro-3-methylbutane. This document is designed to move beyond a simple recitation of data points. Instead, it aims to provide a deeper understanding of the causality behind the experimental methodologies used to determine these properties, fostering a greater appreciation for the intricate relationship between molecular structure and macroscopic behavior. In the fast-paced world of drug development and chemical research, a thorough understanding of a compound's physical characteristics is paramount for predicting its behavior in various experimental and physiological systems. This guide is structured to provide not just the "what," but also the "how" and "why," empowering researchers to make more informed decisions in their work.

Section 1: Chemical Identity and Molecular Structure

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1] Its structure features a four-carbon butane chain with a methyl group at the third carbon and chlorine atoms at the first and second positions. This specific arrangement of atoms gives rise to its characteristic physical and chemical properties.

The IUPAC name for this compound is this compound, and it is identified by the CAS Registry Number 600-10-2.[1] Understanding the precise connectivity and stereochemistry of this molecule is the first step in comprehending its physical behavior.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Section 2: Core Physical Properties

The physical properties of a compound are a direct reflection of its molecular structure and the intermolecular forces at play. For this compound, the presence of two polar carbon-chlorine bonds and the branched alkyl structure are key determinants of its physical state and behavior.

| Property | Value | Source |

| Molecular Weight | 141.04 g/mol | [2] |

| Boiling Point | 144 °C (417.15 K) | [3] |

| Density | 1.092 g/mL | [3] |

| CAS Registry Number | 600-10-2 | [1] |

Boiling Point: A Reflection of Intermolecular Forces

The boiling point of 144 °C for this compound is indicative of the strength of the intermolecular forces between its molecules.[3] These forces are primarily dipole-dipole interactions, arising from the polar C-Cl bonds, and London dispersion forces, which are present in all molecules. The branched structure of the isopropyl group can slightly lower the boiling point compared to a straight-chain isomer by reducing the surface area available for intermolecular contact.

Experimental Determination of Boiling Point:

The boiling point is experimentally determined by heating the liquid and observing the temperature at which its vapor pressure equals the atmospheric pressure. A common laboratory method involves distillation.

Workflow for Boiling Point Determination

Sources

An In-depth Technical Guide to 1,2-Dichloro-3-methylbutane: Synthesis, Characterization, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Nomenclature

1,2-Dichloro-3-methylbutane is a vicinal dihalide, an organic compound characterized by two chlorine atoms on adjacent carbon atoms. Its structure, derived from the branched alkane isopentane, presents interesting stereochemical and reactivity features. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally This compound .[1] This nomenclature is determined by identifying the longest carbon chain, which is a butane chain, and numbering it to give the substituents (the two chlorine atoms and the methyl group) the lowest possible locants.

This guide provides a comprehensive overview of this compound, detailing its synthesis with a focus on stereochemical control, thorough characterization via modern spectroscopic techniques, and an exploration of its potential reactivity and applications, particularly as a building block in organic synthesis and drug discovery. The presence of two reactive C-Cl bonds in a specific spatial arrangement makes it a potentially versatile intermediate.[2]

II. Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the electrophilic addition of chlorine (Cl₂) to the alkene 3-methyl-1-butene. This reaction is a classic example of halogenation and is known to proceed with high efficiency.

A. Reaction Mechanism and Stereochemical Considerations

The chlorination of an alkene like 3-methyl-1-butene is a stereospecific reaction that proceeds via an anti-addition mechanism. This is crucial for understanding the stereochemistry of the resulting product.

-

Electrophilic Attack and Chloronium Ion Formation: The reaction is initiated by the electrophilic attack of the chlorine molecule on the electron-rich double bond of 3-methyl-1-butene. This leads to the formation of a bridged, three-membered ring intermediate known as a chloronium ion.

-

Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the first step, then acts as a nucleophile and attacks one of the two carbons of the chloronium ion. This attack occurs from the side opposite to the chloronium bridge, in a manner analogous to an Sₙ2 reaction. This "backside" attack is responsible for the observed anti-addition of the two chlorine atoms.

The starting material, 3-methyl-1-butene, is prochiral. The addition of chlorine across the double bond creates two new chiral centers at carbons 1 and 2. Due to the anti-addition mechanism, the reaction will produce a racemic mixture of two enantiomers: (2R,3S)-1,2-dichloro-3-methylbutane and (2S,3R)-1,2-dichloro-3-methylbutane.

Reaction Pathway Diagram

Caption: Synthesis of this compound via a chloronium ion intermediate.

B. Experimental Protocol: Dichlorination of 3-Methyl-1-butene

This protocol is adapted from established methods for the dichlorination of alkenes. The causality for the choice of a non-polar solvent is to ensure the solubility of the starting alkene and to avoid participation of the solvent in the reaction, which could lead to by-products. The low temperature is crucial to control the high reactivity of chlorine gas and to minimize side reactions such as radical substitution.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 3-Methyl-1-butene | Starting alkene |

| Dichloromethane (CH₂Cl₂) | Anhydrous, non-polar solvent |

| Chlorine gas (Cl₂) | Chlorinating agent |

| Nitrogen gas (N₂) | Inert atmosphere |

| Three-neck round-bottom flask | Reaction vessel |

| Gas dispersion tube | For introducing chlorine gas |

| Dry ice/acetone bath | For maintaining low temperature |

| Separatory funnel | For aqueous work-up |

| Anhydrous sodium sulfate | Drying agent |

| Rotary evaporator | For solvent removal |

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, a thermometer, and a nitrogen inlet is charged with 3-methyl-1-butene (14.0 g, 0.2 mol) dissolved in 100 mL of anhydrous dichloromethane.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Chlorine Addition: A slow stream of chlorine gas is bubbled through the stirred solution via the gas dispersion tube. The reaction is monitored by the disappearance of the yellow-green color of chlorine. The addition is stopped once a faint persistent yellow-green color is observed, indicating a slight excess of chlorine.

-

Quenching: The reaction mixture is purged with nitrogen gas for 15 minutes to remove excess chlorine.

-

Aqueous Work-up: The reaction mixture is allowed to warm to room temperature and then washed sequentially with 50 mL of 10% aqueous sodium thiosulfate solution (to quench any remaining chlorine), 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

III. Purification

The crude this compound is typically purified by fractional distillation under reduced pressure to yield a colorless liquid. For highly pure samples required for analytical or further synthetic purposes, column chromatography on silica gel or Florisil using a hexane/ethyl acetate gradient can be employed.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

IV. Characterization and Spectroscopic Analysis

Due to the scarcity of published spectra for this compound, the following interpretations are based on established principles of NMR, MS, and IR spectroscopy for analogous chlorinated alkanes.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons and spin-spin coupling.

-

δ 3.8-4.2 ppm: A multiplet corresponding to the proton on C2 (-CHCl-).

-

δ 3.6-3.8 ppm: A multiplet corresponding to the two diastereotopic protons on C1 (-CH₂Cl).

-

δ 2.0-2.4 ppm: A multiplet corresponding to the proton on C3 (-CH-).

-

δ 1.0-1.2 ppm: Two doublets corresponding to the two diastereotopic methyl groups on C4.

¹³C NMR Spectroscopy: The carbon NMR spectrum should show five distinct signals. A known spectrum is available in the SpectraBase database.[3]

-

δ ~65-75 ppm: Carbon C2, deshielded by the directly attached chlorine.

-

δ ~45-55 ppm: Carbon C1, deshielded by the chlorine atom.

-

δ ~30-40 ppm: Carbon C3.

-

δ ~15-25 ppm: The two diastereotopic methyl carbons at C4.

B. Mass Spectrometry (MS)

The mass spectrum will exhibit a molecular ion peak (M⁺) and characteristic isotope peaks for compounds containing two chlorine atoms. The M, M+2, and M+4 peaks should appear in a ratio of approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4]

-

m/z 140, 142, 144: Molecular ion cluster.

-

Fragmentation: Common fragmentation pathways would involve the loss of a chlorine atom (M-35/37), HCl (M-36), or an isopropyl group. A prominent peak at m/z 43, corresponding to the stable isopropyl cation, is expected.[5]

C. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorptions:

-

2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

1470-1450 cm⁻¹: C-H bending vibrations.

-

800-600 cm⁻¹: Strong C-Cl stretching vibrations.

V. Reactivity and Synthetic Utility

Vicinal dichlorides are valuable intermediates in organic synthesis, primarily due to their ability to undergo nucleophilic substitution and elimination reactions.[6]

A. Nucleophilic Substitution Reactions

The chlorine atoms in this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and cyanides, in Sₙ2 reactions.[7] This allows for the introduction of new functional groups and the construction of more complex molecular architectures. The relative reactivity of the primary (at C1) versus the secondary (at C2) chloride will depend on the reaction conditions and the nature of the nucleophile.

B. Elimination Reactions (Dehydrohalogenation)

Treatment of this compound with a strong, non-nucleophilic base will induce elimination of HCl to form chloroalkenes.[8] Depending on the regioselectivity of the elimination, different isomeric products can be obtained. A subsequent elimination can lead to the formation of dienes.

C. Prospective Applications in Drug Development

Chlorinated hydrocarbons have a significant presence in pharmaceuticals.[2] The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound can serve as a scaffold to introduce a dichlorinated alkyl chain into a larger molecule, potentially enhancing its therapeutic properties. The two chlorine atoms also provide handles for further functionalization, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

VI. Health and Safety

This compound is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Chlorine gas used in the synthesis is highly toxic and corrosive and requires extreme caution. Refer to the Safety Data Sheet (SDS) for detailed safety information.

VII. Conclusion

This compound is a readily accessible vicinal dihalide with interesting stereochemical features. Its synthesis via the electrophilic chlorination of 3-methyl-1-butene is a robust and well-understood process. The presence of two reactive chlorine atoms makes it a potentially valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for its synthesis, characterization, and exploration of its synthetic utility.

VIII. References

Sources

- 1. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. fiveable.me [fiveable.me]

- 7. youtube.com [youtube.com]

- 8. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Safe Handling of 1,2-Dichloro-3-methylbutane

Introduction

1,2-Dichloro-3-methylbutane (CAS No. 600-10-2) is a halogenated alkane used in specialized research and chemical synthesis applications.[1][2][3] As with many chlorinated hydrocarbons, a rigorous and informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known properties, potential hazards, and detailed protocols for the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar chemicals.

Section 1: Chemical & Physical Properties

Understanding the physical characteristics of a compound is the foundation of a robust risk assessment. These properties dictate its behavior under various laboratory conditions, influencing everything from vapor hazards to appropriate storage conditions.

| Property | Value | Source |

| CAS Number | 600-10-2 | [1][2][5] |

| Molecular Formula | C₅H₁₀Cl₂ | [1][2][6] |

| Molecular Weight | 141.04 g/mol | [3][6] |

| Appearance | Colorless to yellowish liquid (inferred) | [7] |

| Boiling Point | ~144 °C (417 K) | [8] |

| Density | ~1.092 g/mL | [8] |

| Water Solubility | Very low (inferred from class) | [7] |

| Vapor Pressure | Low, but will produce vapors at room temperature (inferred) |

Section 2: Hazard Identification and Toxicology

While specific toxicological data for this compound is limited, the broader class of short-chain chlorinated paraffins (SCCPs) has been studied.[4][9] These compounds are noted for their persistence and potential for bioaccumulation.[4][7] The primary hazards are associated with irritation, potential long-term health effects, and reactions under thermal decomposition.

Causality of Hazards:

-

Inhalation: Vapors of chlorinated hydrocarbons can irritate the respiratory system.[10] Chronic inhalation exposure to some chlorinated hydrocarbons has been linked to central nervous system effects and is a primary concern in occupational settings.[10]

-

Dermal Contact: These compounds can cause skin irritation upon contact.[4] Due to their solvent properties, they can defat the skin, leading to dryness, cracking, and increased susceptibility to other chemical exposures.

-

Eye Contact: Direct contact with liquid or high concentrations of vapor can cause serious eye irritation.

-

Ingestion: Oral ingestion is a significant exposure route, with potential for systemic toxicity.[11]

-

Carcinogenicity: Certain short-chain chlorinated alkanes are classified as possible human carcinogens.[4] Given the data gap for this specific isomer, it is prudent to handle it as a potential carcinogen.

-

Thermal Decomposition: When heated to decomposition, chlorinated hydrocarbons can emit highly toxic and corrosive fumes, including hydrogen chloride (HCl) gas and phosgene. This is a critical consideration in fire scenarios.

Section 3: Risk Assessment and Exposure Control

A systematic approach to risk management is essential. All work with this compound must be preceded by a thorough risk assessment that considers the scale of the experiment, potential for aerosolization, and duration of handling.

Engineering Controls (First Line of Defense): The primary method for controlling exposure is to handle the chemical within a certified chemical fume hood. The fume hood provides negative pressure to draw vapors away from the operator's breathing zone and contains any potential spills.

Administrative Controls:

-

Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.

-

Designated Areas: Clearly designate specific areas within the laboratory for handling this compound.

-

Training: Ensure all personnel are trained on the specific hazards and the safe handling procedures outlined in this guide.

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with engineering and administrative controls.[12] Selection of appropriate PPE is critical.

| PPE Category | Specification | Rationale |

| Hand Protection | Viton™ or multi-layer laminate (e.g., Silver Shield®/4H®) gloves. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact.[12] | Chlorinated solvents can permeate standard laboratory gloves. Viton™ and laminate materials offer superior resistance and longer breakthrough times.[12] Double-gloving is recommended. |

| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[13] | Protects eyes from direct liquid splashes and vapor exposure, which can cause severe irritation.[13] |

| Skin & Body Protection | Flame-resistant laboratory coat, full-length pants, and closed-toe shoes. | Provides a barrier against accidental skin contact and protects from potential fire hazards. |

| Respiratory Protection | Generally not required when handled within a certified fume hood. For spill cleanup or in poorly ventilated areas, an air-purifying respirator with organic vapor (OV) cartridges may be necessary.[14] | Protects against inhalation of vapors, which is a primary route of exposure.[11] |

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents.

Preparation:

-

Verify that the chemical fume hood is operational and has a current certification.

-

Assemble all necessary equipment (glassware, reagents, etc.) within the fume hood.

-

Ensure a chemical spill kit is readily accessible.

-

Don the appropriate PPE as specified in Section 3.

Handling & Transfer:

-

Conduct all transfers of this compound within the fume hood.

-

Use grounding and bonding for containers during transfers to prevent static electricity buildup, especially with larger quantities.

-

Keep containers tightly sealed when not in use to minimize vapor release.

-

Use non-sparking tools for all manipulations.

-

After handling, wash hands thoroughly with soap and water, even after removing gloves.

Section 5: Emergency Procedures

A clear, rehearsed emergency plan is crucial for mitigating the consequences of a spill, fire, or personnel exposure.

Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Spill Response: The appropriate response depends on the size of the spill. The following workflow outlines the decision-making process.

Detailed Spill Cleanup Protocol (Minor Spills):

-

Containment: Create a dike around the spill using an inert absorbent material such as clay, sand, or commercial sorbent pads.[15][16] Work from the outside of the spill inward to prevent spreading.[16]

-

Absorption: Apply absorbent material over the spill.[17]

-

Collection: Carefully scoop the absorbed material using non-sparking tools into a designated, labeled, and sealable hazardous waste container.

-

Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

-

Ventilation: Allow the area to ventilate before resuming normal work.

Section 6: Storage and Disposal

Proper storage and disposal are critical final steps in the chemical lifecycle to prevent accidents and environmental contamination.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.

-

The storage area should be clearly labeled for halogenated organic compounds.

Waste Disposal: Waste this compound is considered hazardous waste.

-

Segregation is Key: Never mix halogenated organic waste with non-halogenated organic waste.[18][19][20] The disposal methods are different and cross-contamination significantly increases disposal costs and complexity.[19][20]

-

Containerization: Collect waste in a designated, properly labeled hazardous waste container that is compatible with chlorinated hydrocarbons. The container must be kept closed except when adding waste.[21]

-

Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents.[21]

-

Disposal Route: Disposal must occur through a licensed chemical waste management service, typically via high-temperature incineration.[22] Do not dispose of this chemical down the drain or in regular trash.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

GreenSpec. (n.d.). Short-Chain Chlorinated Paraffins (SCCPs) (aka Chlorinated alkanes). Retrieved from [Link]

-

Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

-

Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Zhang, H., et al. (2019). The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation. Science of The Total Environment, 695, 133834. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phase change data for this compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

TOXOER. (n.d.). Short-Chain Chlorinated Paraffins (SCCPs). Retrieved from [Link]

-

Government of Canada. (2025). Consultation document on the risk management of short-chain, medium-chain and long-chain chlorinated alkanes. Retrieved from [Link]

-

Tomy, G. T., et al. (2000). Short Chain Chlorinated Paraffins: Are They Persistent and Bioaccumulative? Environmental Science & Technology, 34(1), 1-1. Retrieved from [Link]

-

University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

-

The Chlorine Institute. (2001). Pamphlet 065 - Edition 4: Personal Protective Equipment Selection - Chlorine. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

-

Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

-

Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]

-

Agilent Technologies, Inc. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Montana Department of Public Health and Human Services. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]

-

University of British Columbia. (2017). Chemical Spill Clean-up Procedure. Retrieved from [Link]

-

Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Chem Service, Inc. (2014). SAFETY DATA SHEET - Chlorinated Hydrocarbons Mixture-8121. Retrieved from [Link]

-

EPA Victoria. (2025). Chlorinated hydrocarbons (CHCs). Retrieved from [Link]

-

The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

-

Wang, Y., et al. (2024). Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis. International Journal of Environmental Research and Public Health, 21(1), 1-1. Retrieved from [Link]

-

Clark, J. (n.d.). The Halogenation of Alkanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Halogenation of Alkanes. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 20.5 Halogenated Alkanes. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

A Level H2 Chem. (2022, January 29). Halogenoalkanes | Preparation and Reactivity [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Free radical halogenation of alkanes [Video]. Khan Academy. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. greenspec.co.uk [greenspec.co.uk]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. moodle.toxoer.com [moodle.toxoer.com]

- 8. This compound [stenutz.eu]

- 9. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]

- 11. Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]

- 14. tdi.texas.gov [tdi.texas.gov]

- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. ehs.utk.edu [ehs.utk.edu]

- 18. bucknell.edu [bucknell.edu]

- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 20. 7.2 Organic Solvents [ehs.cornell.edu]

- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Spectroscopic Unraveling of 1,2-Dichloro-3-methylbutane: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-Dichloro-3-methylbutane (C₅H₁₀Cl₂). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. Beyond a mere presentation of data, this guide delves into the causal relationships behind the observed spectral features, providing field-proven insights into the structural elucidation of chlorinated alkanes.

Molecular Structure and Isomeric Considerations

This compound is a halogenated alkane with the chemical structure illustrated below. The presence of two chlorine atoms and a branched methyl group gives rise to distinct spectroscopic signatures that allow for its unambiguous identification.

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry of halogenated compounds provides invaluable information regarding the molecular weight and the presence of halogen atoms due to their characteristic isotopic patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to exhibit a molecular ion peak cluster corresponding to its molecular weight (141.04 g/mol ). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

-

M⁺˙ Peak: The molecular ion peak will appear as a cluster of peaks at m/z values corresponding to the different combinations of chlorine isotopes. The most abundant peak in this cluster will be for the ion containing two ³⁵Cl atoms.

-

M+2 Peak: A significant peak will be observed at two mass units higher than the M⁺˙ peak, corresponding to the presence of one ³⁷Cl and one ³⁵Cl atom.

-

M+4 Peak: A smaller peak will be present at four mass units higher than the M⁺˙ peak, representing the ion with two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1 for a dichloro compound) are a definitive indicator of the presence of two chlorine atoms in the molecule.

Fragmentation Pathway

The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 140/142/144 | [C₅H₁₀Cl₂]⁺˙ | Molecular ion cluster. The presence of two chlorine atoms is confirmed by the M+2 and M+4 peaks. |

| 105/107 | [C₅H₁₀Cl]⁺ | Loss of a chlorine radical. |

| 91/93 | [C₄H₈Cl]⁺ | Loss of a chloromethyl radical. |

| 69 | [C₅H₉]⁺ | Loss of two chlorine atoms. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a very stable secondary carbocation. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: As this compound is a liquid at room temperature, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is directed into the ATR crystal and interacts with the sample at the crystal surface. The evanescent wave penetrates a small distance into the sample, where absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

-

Spectrum Generation: The attenuated IR beam is then directed to the detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| 1470-1450 | C-H bend | CH₂ and CH₃ scissoring |

| 1385-1370 | C-H bend | CH₃ symmetric bending (umbrella mode) |

| 800-600 | C-Cl stretch | Chloroalkane |

The C-Cl stretching vibrations are particularly diagnostic for halogenated alkanes. The exact position of these bands can be influenced by the substitution pattern and the presence of multiple chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a reference point for the chemical shifts (0 ppm).

-

Data Acquisition: The sample is placed in a strong, uniform magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals (free induction decay, FID) are detected.

-

Spectrum Generation: A Fourier transform is applied to the FID to obtain the NMR spectrum, which plots signal intensity versus chemical shift. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent sets of protons.

1,2-Dichloro-3-methylbutane boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-3-methylbutane

Introduction

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2][3] As a member of the alkyl halide family, its physical properties are of significant interest in various fields, including organic synthesis, materials science, and drug development, where it may serve as a solvent, an intermediate, or a starting material. An accurate understanding of its fundamental physicochemical characteristics, such as boiling point and density, is paramount for its effective handling, application in reaction chemistry, and for the design and optimization of purification processes like distillation.

This technical guide provides a comprehensive overview of the boiling point and density of this compound. It delves into the theoretical underpinnings that govern these properties, offers detailed, field-proven experimental protocols for their determination, and presents the relevant data in a clear, accessible format for researchers, scientists, and drug development professionals.

Core Physicochemical Data

The essential physical properties of this compound are summarized below. These values are critical for predicting the compound's behavior under various laboratory and industrial conditions.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 600-10-2 | [2][3] |

| Molecular Formula | C₅H₁₀Cl₂ | [1][2][3] |

| Molecular Weight | 141.04 g/mol | [1][2] |

| Boiling Point | 144 °C (417 K) | [1][4] |

| Density | 1.092 g/cm³ | [1] |

Theoretical Framework: Understanding Structure-Property Relationships

The observed boiling point and density of this compound are direct consequences of its molecular structure and the resulting intermolecular forces.

Intermolecular Forces and Boiling Point

The boiling point of a substance is a measure of the energy required to overcome the attractive forces holding its molecules together in the liquid state. For alkyl halides, these are primarily van der Waals forces, which encompass both dispersion forces and dipole-dipole interactions.[5][6]

-

Van der Waals Dispersion Forces: These temporary, induced-dipole attractions are the dominant intermolecular force. Their strength increases with the number of electrons and the surface area of the molecule.[6] For a given alkyl group, the boiling point tends to increase as the halogen atom gets larger (R-Cl < R-Br < R-I) because of the greater number of electrons, which enhances polarizability.[5]

-

Dipole-Dipole Interactions: The carbon-chlorine bond is polar, creating a permanent molecular dipole. While these dipole-dipole forces contribute to the overall intermolecular attraction, their effect on the boiling point of alkyl halides is often less significant than that of dispersion forces.[6]

-

Effect of Branching: The structure of this compound includes an isopropyl group (-CH(CH₃)₂), which introduces branching. Branching in alkyl halides leads to a more compact, spherical molecular shape.[5][7] This reduces the available surface area for intermolecular contact, thereby weakening the van der Waals dispersion forces and resulting in a lower boiling point compared to a straight-chain isomer of similar molecular weight.[5][8]

Molecular Packing and Density

Density is determined by the mass of the molecules and how efficiently they can pack together in a given volume.

-

Atomic Mass: The presence of two chlorine atoms, which are significantly heavier than the hydrogen atoms they replace on the parent alkane (isopentane), contributes substantially to the molecule's overall mass. Generally, for a given alkyl group, the density increases with the atomic mass of the halogen (RI > RBr > RCl).[9][10] Dichloroalkanes are typically denser than water.[10]

-

Molecular Structure: The specific arrangement of atoms in this compound influences its ability to pack into a liquid lattice. The branched structure that lowers its boiling point can also affect packing efficiency, although the dominant factor for its density is the high mass contribution from the two chlorine atoms.

Experimental Determination Protocols

The following protocols describe standard, reliable methods for the experimental determination of boiling point and density for a liquid compound like this compound.

Protocol 1: Boiling Point Determination via Thiele Tube

This micro-scale method is highly efficient for determining the boiling point with a small amount of sample, a common scenario in research and development.[11] The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology

-

Apparatus Assembly:

-

Secure a thermometer and a small glass vial (e.g., a Durham tube) together using a small rubber band. Ensure the bottom of the vial is level with the thermometer bulb.[11]

-

Fill the vial approximately half-full with this compound (0.5-1.0 mL).

-

Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[11]

-

-

Heating:

-

Place the entire assembly into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is designed to ensure uniform heating via convection currents.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-heater.

-

-

Observation and Measurement:

-

As the temperature rises, dissolved air will first be expelled from the capillary tube.

-

Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube as the sample's vapor pressure equals the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[11] This moment signifies that the external pressure has just overcome the vapor pressure of the sample.

-

-

Validation:

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

For enhanced accuracy, the procedure should be repeated to ensure reproducibility. The self-validating nature of this protocol lies in the clear, observable phase transition (bubbling cessation) that provides a precise endpoint.

-

Protocol 2: Density Determination via Pycnometer

A pycnometer (or specific gravity bottle) is a piece of calibrated glassware used to accurately determine the density of a liquid by measuring a precise volume.

Methodology

-

Preparation and Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Measure and record the mass of the empty, dry pycnometer (m_bottle).

-

Fill the pycnometer with a reference liquid of known density, typically deionized water, to its calibrated volume. Ensure no air bubbles are trapped.

-

Place the filled pycnometer in a constant-temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.

-

Adjust the volume to the calibration mark, dry the exterior, and measure the mass of the pycnometer filled with water (m_water).

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Bring the sample-filled pycnometer to the same constant temperature as the water calibration.

-

Adjust the volume to the mark, dry the exterior, and measure the mass of the pycnometer filled with the sample (m_sample).

-

-

Calculation:

-

Mass of water: (m_water - m_bottle)

-

Volume of pycnometer (V): (m_water - m_bottle) / ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Mass of sample: (m_sample - m_bottle)

-

Density of sample (ρ_sample): (m_sample - m_bottle) / V

-

-

Trustworthiness:

-

This protocol's trustworthiness is established through calibration against a reliable standard (water). By conducting the measurements at a constant, recorded temperature, thermal expansion effects are minimized, ensuring the determination is precise and reproducible.

-

Visualization of Molecular Structure and Properties

The following diagram illustrates the molecular structure of this compound and highlights the key physical properties discussed.

Caption: Molecular connectivity and key physical properties of this compound.

Conclusion

The boiling point (144 °C) and density (1.092 g/cm³) of this compound are defining physical constants that are governed by its distinct molecular structure. The presence of two chlorine atoms significantly increases its molecular weight and density, while the branched alkyl chain moderates its boiling point by reducing the efficiency of intermolecular van der Waals forces. The experimental protocols detailed herein provide robust and reliable frameworks for the empirical verification of these properties, ensuring data integrity for scientific research and industrial applications. This guide serves as a foundational resource for professionals requiring a technical understanding of this halogenated hydrocarbon.

References

-

Stenutz, R. This compound. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 600-10-2). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136399, this compound. [Link]

-

National Institute of Standards and Technology. This compound in NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69358, 1,3-Dichloro-3-methylbutane. [Link]

-

Quora. What is the decreasing order of boiling points of alkyl halides? [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 31613, 1,3-Dichloro-2-methylbutane. [Link]

-

Vedantu. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs. [Link]

-

Chemistry Stack Exchange. Ways to determine the concentration of alkyl halides in organic solvents. [Link]

-

Unacademy. Alkyl Halide Properties. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. DENSITIES OF ALKYL AND ARYL HOMOLOGUES. [Link]

-

The Fact Factor. Physical Properties of Alkyl Halides. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Calgary. Chapter 7 Notes: Alkyl Halides. [Link]

-

National Institute of Standards and Technology. This compound. [Link]

-

Chemistry LibreTexts. Physical Properties of Alkyl Halides. [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chapter 7 Notes [web.pdx.edu]

- 8. quora.com [quora.com]

- 9. Alkyl Halide and Its Properties [unacademy.com]

- 10. thefactfactor.com [thefactfactor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1,2-Dichloro-3-methylbutane in Organic Solvents

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its effective application. 1,2-Dichloro-3-methylbutane, a halogenated alkane, presents a unique molecular structure that dictates its behavior in various media. This technical guide provides a comprehensive exploration of the solubility of this compound in a range of common organic solvents. As Senior Application Scientists, we move beyond simple miscibility observations to dissect the underlying intermolecular forces and thermodynamic principles that govern its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to inform solvent selection for synthesis, purification, and formulation.

Molecular Characteristics of this compound: The Key to its Solubility Profile

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like".[1][2][3][4][5][6] This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions. To comprehend the solubility of this compound, we must first examine its molecular structure and resultant physical properties.

Structure and Polarity:

This compound possesses the following structure:

Intermolecular Forces:

The primary intermolecular forces at play for this compound are:

-

Dipole-Dipole Interactions: As a polar molecule, it can engage in dipole-dipole attractions with other polar molecules.[7][8][9][10]

-

London Dispersion Forces (LDF): These are temporary, induced dipoles present in all molecules, and their strength increases with the size and surface area of the molecule.[8][9] For this compound, with a molecular weight of 141.04 g/mol , LDFs are a significant contributor to its intermolecular attractions.[11]

It is crucial to note that this compound lacks the ability to act as a hydrogen bond donor, although the chlorine atoms' lone pairs could weakly accept hydrogen bonds.

Solubility Profile in Common Organic Solvents: A Class-by-Class Analysis

The following sections provide a detailed analysis of the expected solubility of this compound in various classes of organic solvents, grounded in the principles of intermolecular forces and polarity.

Polar Protic Solvents (e.g., Alcohols)

-

Expected Solubility: High to Moderate

Causality: Polar protic solvents, such as methanol, ethanol, and isopropanol, are characterized by the presence of a hydroxyl (-OH) group, which makes them highly polar and capable of hydrogen bonding. The "like dissolves like" principle suggests good solubility for the polar this compound in these solvents.[1][2][3][4][5][6] The primary solute-solvent interactions will be strong dipole-dipole forces. While the solute cannot donate hydrogen bonds, the solvent's hydroxyl group can interact favorably with the partial negative charges on the chlorine atoms of the solute.

However, the branched alkyl chain of this compound introduces a nonpolar character, which can slightly diminish its solubility in highly polar, smaller alcohols compared to a less sterically hindered haloalkane. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solvent becomes less polar, which may further enhance the solubility of this compound due to a better match in overall polarity.

Polar Aprotic Solvents (e.g., Ketones, Ethers, Esters)

-

Expected Solubility: High

Causality: This class of solvents, including acetone, tetrahydrofuran (THF), and ethyl acetate, are polar but lack a hydrogen atom bonded to an electronegative atom, meaning they cannot donate hydrogen bonds.[12] Their polarity arises from carbonyl (C=O) or ether (C-O-C) functional groups.

The solubility of this compound is expected to be very high in these solvents. The dipole-dipole interactions between the C-Cl bonds of the solute and the polar functional groups of the solvent are the dominant and favorable interactions. Furthermore, the London dispersion forces between the alkyl portions of both the solute and solvent molecules contribute significantly to the dissolution process. The absence of strong hydrogen bonding networks in the solvent (which would need to be disrupted) facilitates the solvation of the solute molecules.

Non-Polar Solvents (e.g., Aromatic Hydrocarbons, Alkanes)

-

Expected Solubility: Moderate to Low

Causality: Non-polar solvents like benzene, toluene, hexane, and cyclohexane interact primarily through weak London dispersion forces. While this compound does possess a nonpolar alkyl backbone that can interact favorably with these solvents via LDFs, its significant polarity due to the C-Cl bonds is a mismatch for the non-polar nature of these solvents.

To dissolve in a non-polar solvent, the energy required to overcome the dipole-dipole attractions between this compound molecules is not sufficiently compensated by the weaker LDFs that would be formed with the solvent molecules. Therefore, while some solubility is expected, it is likely to be lower than in polar solvents. Aromatic hydrocarbons like benzene and toluene, with their polarizable pi-electron systems, may exhibit slightly better solvation capabilities for polar solutes compared to alkanes like hexane.